Trospectomycin dihydrochloride

Antibacterial spectrum MIC comparison Spectinomycin analog

Trospectomycin dihydrochloride (U-63366F) is the structurally unique 6'-n-propyl spectinomycin analog exhibiting 4- to 32-fold greater in vitro potency than spectinomycin, with broad-spectrum bactericidal activity encompassing Gram-positives, Gram-negatives, anaerobes (including B. fragilis at MIC ≤8 μg/mL), and atypical pathogens. This single agent covers both N. gonorrhoeae and C. trachomatis—a dual-pathogen profile unattainable with unmodified spectinomycin. Its biphasic pharmacokinetic signature (~2 h serum half-life, ~36 h tissue half-life) makes it an indispensable probe for PK/PD modeling and intracellular retention studies. Generic substitution with spectinomycin is scientifically invalid due to SAR divergence; only authentic trospectomycin dihydrochloride ensures experimental reproducibility in anaerobic microbiology, STI co-infection models, and aminocyclitol analog synthesis programs.

Molecular Formula C17H30N2O7
Molecular Weight 374.4 g/mol
CAS No. 85951-37-7
Cat. No. B1141143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrospectomycin dihydrochloride
CAS85951-37-7
Synonyms(2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS)-2-Butyldecahydro-4a,7,9-trihydroxy-6,8-bis(methylamino)-4H-pyrano[2,3-b][1,4]benzodioxin-4-one Dihydrochloride; 
Molecular FormulaC17H30N2O7
Molecular Weight374.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H30N2O7/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17/h8,10-16,18-19,21-23H,4-7H2,1-3H3/t8?,10-,11+,12-,13-,14-,15-,16+,17+/m0/s1
InChIKeyKHAUBYTYGDOYRU-MMKGXJEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insight: Why Trospectomycin Dihydrochloride (CAS 85951-37-7) Stands as the Definitive Spectinomycin Analog for Targeted Antibacterial Research


Trospectomycin dihydrochloride (U-63366F) is a semi-synthetic aminocyclitol antibiotic derived from spectinomycin, characterized by a 6'-n-propyl substitution that fundamentally alters its antibacterial spectrum and potency [1]. While spectinomycin exhibits a narrow spectrum primarily against Neisseria gonorrhoeae, trospectomycin demonstrates broad-spectrum activity against Gram-positive, Gram-negative, anaerobic, and atypical bacteria [2]. The compound acts by binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis, yet its structural modification confers a 4- to 32-fold increase in in vitro potency over spectinomycin against key pathogens [3]. Developed by The Upjohn Company and advanced to Phase 2 clinical trials, trospectomycin represents a critical research tool for investigating expanded-spectrum aminocyclitol pharmacology and the structural determinants of ribosomal binding [4].

Critical Procurement Alert: Why In-Class Spectinomycin Analogs Cannot Be Substituted for Trospectomycin Dihydrochloride


Generic substitution among spectinomycin analogs is scientifically invalid due to the structure-activity relationship (SAR) divergence introduced by the 6'-n-propyl modification unique to trospectomycin [1]. Spectinomycin displays minimal to no activity against staphylococci, streptococci, Bacteroides spp., and Chlamydia trachomatis, whereas trospectomycin demonstrates clinically meaningful potency (4- to 32-fold higher) against these same pathogens [2]. Furthermore, trospectomycin exhibits bactericidal activity against anaerobes, a property entirely absent in spectinomycin [3]. This functional divergence is compounded by distinct pharmacokinetic behavior: trospectomycin exhibits a biphasic elimination profile with a prolonged tissue half-life (~36 hours) not observed with spectinomycin, which influences both experimental design and translational relevance [4]. Substitution with an unmodified analog would introduce uncontrolled variables in potency, spectrum, and pharmacokinetic modeling, thereby compromising experimental reproducibility and scientific validity.

Trospectomycin Dihydrochloride Quantitative Differentiation Guide: Head-to-Head Data Versus Spectinomycin and Key Comparators


Broad-Spectrum Potency Advantage: 4- to 32-Fold Greater Activity than Spectinomycin Across Multiple Species

Trospectomycin (U-63366F) demonstrates a 4- to 32-fold increase in in vitro potency relative to spectinomycin against a wide array of clinically relevant pathogens, including staphylococci, streptococci, Haemophilus influenzae, Branhamella catarrhalis, Neisseria gonorrhoeae, Proteus species, Bacteroides species, Clostridium difficile, and Chlamydia trachomatis [1]. This quantitative advantage was established by comparing MICs determined via agar or broth dilution methods against 411 clinical isolates, with the potency differential representing a direct structural consequence of the 6'-n-propyl modification [1]. Notably, for most Enterobacteriaceae, activity was comparable to spectinomycin, and cross-resistance was observed, indicating that the 6'-n-propyl modification does not circumvent all spectinomycin resistance mechanisms [2].

Antibacterial spectrum MIC comparison Spectinomycin analog

Anaerobic Activity Differentiation: Trospectomycin Exhibits Bactericidal Activity Against Anaerobes, a Property Absent in Spectinomycin

A head-to-head comparison of trospectomycin (TRO) and spectinomycin (SPEC) against 45 anaerobic clinical isolates (30 Gram-positive, 15 Gram-negative) revealed a critical functional divergence: TRO exhibited bactericidal activity against all anaerobes tested, whereas SPEC showed no activity against these organisms [1]. This was a binary qualitative difference—presence versus absence of activity—rather than a mere potency shift. Against Bacteroides fragilis specifically, TRO demonstrated MIC values ≤8 μg/mL, comparing favorably with clindamycin and cefoxitin [2]. The study utilized microtiter serial dilution in Brucella broth with a final inoculum of 10⁵ CFU/mL for MIC and MBC determinations [1].

Anaerobic bacteria Bactericidal activity Spectinomycin comparator

In Vivo Efficacy Advantage: 2- to 32-Fold Superiority in Experimental Infection Models

In murine experimental infection models, trospectomycin (TSP) demonstrated a 2- to 32-fold higher curative efficacy than spectinomycin (SP) against systemic infections caused by streptococci, Salmonella typhi, Serratia marcescens, Klebsiella pneumoniae, and Haemophilus influenzae [1]. This in vivo advantage correlates with the in vitro potency differential and supports the translational relevance of the 6'-n-propyl modification. The study utilized standard murine systemic infection models with intraperitoneal challenge and subcutaneous treatment, with efficacy expressed as PD50 (protective dose for 50% of animals) [1].

In vivo efficacy Experimental infection Therapeutic index

Pharmacokinetic Differentiation: Biphasic Elimination and Prolonged Tissue Half-Life (~36 h)

Human pharmacokinetic studies reveal a distinctive biphasic elimination profile for trospectomycin that is not documented for spectinomycin. Following a 1,000 mg intravenous dose in healthy volunteers, trospectomycin exhibited a short apparent serum half-life of 2.18 hours, a Cmax of 82.4 μg/mL, and an AUC of 157.0 h·μg/mL [1]. Critically, HPLC-based analysis uncovered a prolonged tissue half-life of approximately 36 hours, indicating extensive tissue distribution and retention [2]. Urinary excretion accounted for 48% to 62% of the dose within 48 hours [1]. For intramuscular administration (1,000 mg), the serum half-life was 1.85 hours, Cmax was 28.3 μg/mL, Tmax was 71 minutes, and AUC was 140.2 h·μg/mL [3]. This pharmacokinetic signature fundamentally influences dosing regimen design and tissue penetration modeling.

Pharmacokinetics Tissue distribution Biphasic elimination

Mycoplasma/Ureaplasma Spectrum Differentiation: Trospectomycin as Most Active Agent Against M. hominis

A comparative in vitro evaluation against human clinical isolates of Mycoplasma pneumoniae, M. hominis, and Ureaplasma urealyticum revealed a distinctive spectrum advantage for trospectomycin [1]. Trospectomycin was the most active agent tested against M. hominis, outperforming spectinomycin, tetracycline, doxycycline, and macrolides (which were ineffective against this species) [1]. Against U. urealyticum, trospectomycin activity was comparable to tetracycline [1]. Trospectomycin was as active as, or more active than, ciprofloxacin across all three mycoplasma groups, whereas macrolides and lincosamides exhibited a narrower spectrum, active against only one or two of the three groups [2]. MIC determinations utilized SP-4 agar for Mycoplasma spp. and A8 agar for U. urealyticum [2].

Mycoplasma Ureaplasma Atypical pathogens

Gram-Positive Isolates from Cancer Patients: Superior Activity Over Amikacin

In a focused evaluation against Gram-positive isolates obtained predominantly from cancer patients, trospectomycin was considerably more active than amikacin against most isolates tested, particularly species of Staphylococcus and Streptococcus [1]. The study compared trospectomycin to amikacin, cephalothin, and vancomycin. While vancomycin remained the most active agent overall, trospectomycin's superior performance over amikacin—a widely used aminoglycoside—highlights its potential niche in immunocompromised patient populations where Gram-positive pathogens predominate [1]. Specific MIC data and strain numbers are detailed in the primary publication [1].

Gram-positive infections Cancer patients Aminoglycoside comparator

Trospectomycin Dihydrochloride: Evidence-Backed Application Scenarios for Research and Development


Anaerobic Infection Models: Replacing Spectinomycin with Trospectomycin for Bactericidal Activity Against Bacteroides spp.

Trospectomycin dihydrochloride is uniquely qualified for anaerobic microbiology research, particularly studies involving Bacteroides fragilis group organisms, where spectinomycin exhibits no detectable activity [9]. The compound's bactericidal activity against anaerobes, demonstrated at MICs ≤8 μg/mL against B. fragilis [10], enables experimental designs requiring active intervention against mixed aerobic-anaerobic infections—scenarios where spectinomycin would serve only as an inert control. Researchers should consider trospectomycin as a primary tool compound for investigating aminocyclitol pharmacology in anaerobic environments, including models of intra-abdominal infection, pelvic inflammatory disease, and bacterial vaginosis [11].

Sexually Transmitted Infection Research: Single-Agent Coverage of N. gonorrhoeae and C. trachomatis

Trospectomycin dihydrochloride enables single-agent experimental coverage of the two most prevalent bacterial STIs—Neisseria gonorrhoeae and Chlamydia trachomatis—a property not shared by spectinomycin or many comparator antibiotics [9]. Clinical studies have demonstrated that single-agent trospectomycin therapy may be as effective as combination therapy (cefoxitin plus doxycycline) for acute pelvic inflammatory disease [10], and a single 1-g intramuscular dose was effective against chlamydial urethritis in men [11]. For researchers developing novel STI therapeutics or studying host-pathogen interactions in gonococcal/chlamydial co-infection models, trospectomycin provides a validated positive control with dual-pathogen activity [9].

Aminocyclitol Structure-Activity Relationship Studies: The 6'-n-Propyl Modification as a Template

Trospectomycin dihydrochloride serves as the essential reference compound for SAR studies exploring the impact of 3'- and 6'-substitutions on spectinomycin's antibacterial spectrum and ribosomal binding [9]. The 6'-n-propyl modification of trospectomycin fundamentally expands the spectrum to include Gram-positives, anaerobes, and atypical pathogens while preserving ribosomal targeting [10]. Recent medicinal chemistry efforts have utilized trospectomycin as a synthetic precursor for generating 3',6'-disubstituted spectinomycin analogs (e.g., trospectinamide, N-benzyl-linked aminomethyl trospectomycins) that exhibit enhanced potency and altered resistance profiles [9]. Procurement of high-purity trospectomycin dihydrochloride is therefore critical for any laboratory engaged in aminocyclitol analog synthesis, ribosomal inhibition mechanism studies, or the development of next-generation spectinomycin derivatives with improved pharmacokinetic and resistance profiles.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Biphasic Elimination

Trospectomycin dihydrochloride is an ideal probe compound for PK/PD modeling studies investigating the therapeutic implications of biphasic elimination kinetics [9]. Its unique pharmacokinetic signature—a short serum half-life (~2 hours) coupled with a prolonged tissue half-life (~36 hours) [10]—provides a model system for studying tissue retention, intracellular accumulation, and the disconnect between serum concentration and therapeutic effect duration [9]. This property is particularly relevant for developing dosing strategies for intracellular pathogens and biofilms, where sustained tissue concentrations may be more predictive of efficacy than serum levels [11]. Procurement of radiolabeled [3H]trospectomycin sulfate (commercially available from select vendors) further enables tissue distribution and mass balance studies in animal models [12].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trospectomycin dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.